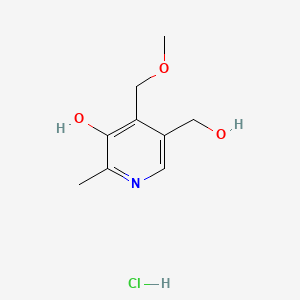
Clorhidrato de ginkgotoxina
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridine derivatives has been extensively studied. For instance, the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates starting from 2,6-dihydroxy-3-cyano-4-methyl pyridine showcases the methodologies involved in creating complex pyridine structures (Kumar & Mashelker, 2006). These methodologies may be relevant to synthesizing 3-Pyridinemethanol derivatives by employing similar strategies involving ring closure reactions and substitution reactions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives reveals significant insights into their chemical behavior. For instance, studies on 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone and its hydrochloride showed that these compounds exist mainly in the quinoid form with a small contribution from the aromatic zwitterion form, highlighting the impact of substituents on the geometric and electronic structure of pyridine rings (Xiao et al., 1993).
Chemical Reactions and Properties
The reactivity of pyridine derivatives towards nucleophilic attack and their ability to undergo various chemical reactions is a critical aspect of their chemistry. For example, the alkylation of 3-cyano-4-methoxymethyl-6-methyl-2(1H)-pyridone by active halomethylene compounds has been studied, showing the formation of N- and O-structural isomers (Kaigorodova et al., 2004). These reactions illustrate the chemical versatility and reactivity of pyridine derivatives.
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in chemical synthesis and industrial processes. Although specific data on 3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-, hydrochloride is not provided in the papers reviewed, the analysis of related compounds can offer valuable insights into predicting its physical properties based on structural similarities.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are essential for understanding the behavior of pyridine derivatives in chemical reactions. The synthesis and properties of similar compounds, such as the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents to form 4H-pyrano[3,2-c]pyridines, provide a foundation for understanding the chemical properties of 3-Pyridinemethanol derivatives (Mekheimer et al., 1997).
Aplicaciones Científicas De Investigación
Seguridad alimentaria y farmacéutica
La ginkgotoxina se encuentra en las semillas de ginkgo, que se utilizan tanto como alimento como en la medicina tradicional {svg_1}. Sin embargo, la presencia de ginkgotoxina prohíbe el consumo diario de semillas de ginkgo {svg_2}. Se han realizado investigaciones para comprender cómo reducir la toxicidad de las semillas de ginkgo, como eliminar la plántula o calentar las semillas {svg_3}.
Almacenamiento y procesamiento
Los estudios han demostrado que almacenar las semillas de ginkgo a bajas temperaturas puede reducir el contenido de ginkgotoxina {svg_4}. Además, se encontró que el tratamiento de ebullición era eficaz para reducir la toxicidad al disolver la ginkgotoxina de las semillas de ginkgo en agua {svg_5}.
Métodos de extracción
Se han realizado investigaciones sobre la extracción de ginkgotoxina de semillas de ginkgo utilizando solución de clorhidrato de guanidina como solvente de extracción {svg_6}.
Síntesis de derivados
La ginkgotoxina y sus derivados se pueden sintetizar mediante una síntesis regioselectiva {svg_7}. Este método implica una estrategia de bloqueo-desbloqueo, que se basó en la protección selectiva de los grupos 3- y 4'-hidroxi de la piridoxina {svg_8}.
Investigación farmacéutica
Se han estudiado la ginkgotoxina y sus derivados por sus posibles aplicaciones farmacéuticas {svg_9}. Por ejemplo, la enzima piridoxal quinasa (PdxK) juega un papel importante en la catálisis de la fosforilación de PL a PLP en las células, y los inhibidores de PdxK se han considerado como posibles candidatos a fármacos en la terapia de enfermedades infecciosas protozoarias {svg_10}.
Actividades bioquímicas
La piridoxina, una forma de vitamina B6 y parte de la estructura de la ginkgotoxina, participa en actividades bioquímicas críticas {svg_11}. El desarrollo de análogos de la vitamina B6 basados en el núcleo de 3-piridinol ha generado muchas moléculas bioactivas como agentes antidiabéticos, agentes anti-SARS (síndromes respiratorios agudos graves) y agentes antibacterianos {svg_12}.
Propiedades
IUPAC Name |
5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-6-9(12)8(5-13-2)7(4-11)3-10-6;/h3,11-12H,4-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQVPGFUYBUXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)COC)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1464-33-1 (Parent) | |
| Record name | 4-Methoxymethylpyridoxol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60185241 | |
| Record name | 3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3131-27-9 | |
| Record name | 4-Methoxymethylpyridoxol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinemethanol, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ginkgotoxin hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV82FB8M4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



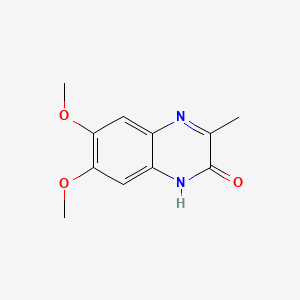

![4-[6-Hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B1202234.png)
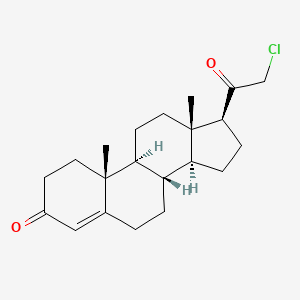
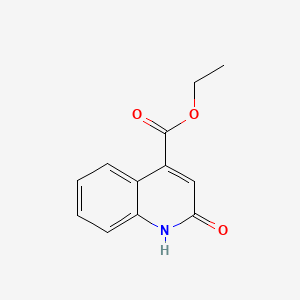
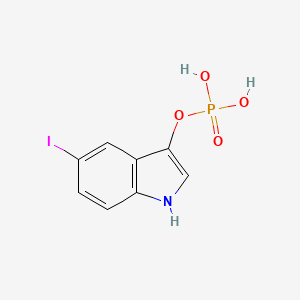
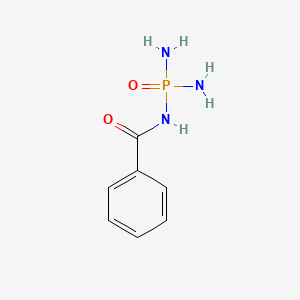
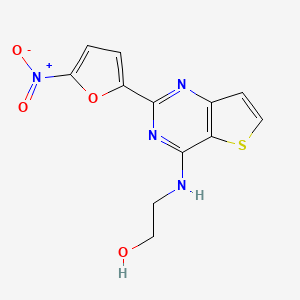



![2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide](/img/structure/B1202253.png)
![N-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1202254.png)
